1-tert-Butylpyrrole

Regioselectivity Electrophilic substitution Steric directing effects

1-tert-Butylpyrrole (CAS 5398-58-3; also referenced as N-tert-butylpyrrole, 1H-Pyrrole, 1-(1,1-dimethylethyl)-) is an N-substituted pyrrole derivative characterized by a bulky tert-butyl substituent attached directly to the pyrrole nitrogen atom. This substitution fundamentally alters the electronic distribution, aromatic character, and steric environment of the parent pyrrole ring compared to unsubstituted pyrrole or less hindered N-alkyl analogs.

Molecular Formula C8H13N
Molecular Weight 123.2 g/mol
CAS No. 5398-58-3
Cat. No. B1266827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butylpyrrole
CAS5398-58-3
Molecular FormulaC8H13N
Molecular Weight123.2 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C=CC=C1
InChIInChI=1S/C8H13N/c1-8(2,3)9-6-4-5-7-9/h4-7H,1-3H3
InChIKeyGJIRIQBRSTYPSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-tert-Butylpyrrole (CAS 5398-58-3) Procurement-Grade N-Substituted Pyrrole for Steric Reactivity Studies


1-tert-Butylpyrrole (CAS 5398-58-3; also referenced as N-tert-butylpyrrole, 1H-Pyrrole, 1-(1,1-dimethylethyl)-) is an N-substituted pyrrole derivative characterized by a bulky tert-butyl substituent attached directly to the pyrrole nitrogen atom [1]. This substitution fundamentally alters the electronic distribution, aromatic character, and steric environment of the parent pyrrole ring compared to unsubstituted pyrrole or less hindered N-alkyl analogs [2]. The compound serves primarily as a model substrate for investigating how N-substituent steric bulk governs regioselectivity in electrophilic aromatic substitution and phosphorylation reactions [3].

Why 1-tert-Butylpyrrole Cannot Be Substituted with N-Methylpyrrole or 2-tert-Butylpyrrole


Substituting 1-tert-butylpyrrole with N-methylpyrrole or C-tert-butylated isomers in synthetic or mechanistic studies introduces uncontrolled variability due to fundamentally different steric and electronic profiles. N-Methylpyrrole exhibits minimal steric hindrance at nitrogen (boiling point 112-113°C, density ~0.914 g/mL) and directs electrophiles preferentially to α-positions [1]. In contrast, the tert-butyl group of 1-tert-butylpyrrole (boiling point 156.4°C, density ~0.84 g/mL) imposes sufficient N-substituent bulk to alter positional selectivity and reaction outcomes . Furthermore, 2-tert-butylpyrrole represents a C-substituted regioisomer with distinct reactivity arising from ring carbon alkylation rather than N-substitution [2]. Generic substitution between these analogs fails to preserve the intended steric directing effects and acid-stability characteristics unique to the N-tert-butyl configuration.

1-tert-Butylpyrrole Differentiation Evidence: Quantitative Comparison Data


N-tert-Butylpyrrole Exhibits β-Regioselectivity Versus α-Preference of N-Methylpyrrole in Electrophilic Substitution

Ab initio and DFT calculations demonstrate that the bulky N-tert-butyl group in 1-tert-butylpyrrole alters positional selectivity (α:β ratio) in electrophilic substitution compared to N-methylpyrrole. While pyrrole and N-methylpyrrole favor α-substitution, N-tert-butylpyrrole shows increased β-selectivity due to steric shielding of α-positions by the tert-butyl group [1]. The calculated σ-complex stability differences using trimethylsilyl cation and SO₃ as model electrophiles confirm that the tert-butyl substituent directs substitution toward the β-position [2].

Regioselectivity Electrophilic substitution Steric directing effects

N-tert-Butylpyrrole Gives Exclusively 3-Substituted Products in Carbenoid Reactions, Unlike N-Isopropylpyrrole Which Yields 2- and 3-Mixtures

In carbenoid reactions with ethyl diazoacetate, N-tert-butylpyrrole demonstrates absolute regioselectivity, yielding only the 3-substituted acetate product. In direct comparison, N-isopropylpyrrole—bearing a less bulky N-substituent—produces a mixture of both 2- and 3-acetates under identical conditions [1]. This exclusive β-selectivity is attributed to the steric bulk of the tert-butyl group effectively blocking electrophilic attack at the α-positions.

Synthetic methodology Carbenoid chemistry Regioselective functionalization

N-tert-Butylpyrrole Is Regioselectively Phosphorylated at Position 3 with Phosphorus(III) Halides

The bulky N-tert-butyl substituent directs phosphorylation exclusively to the 3-position of the pyrrole ring when reacted with phosphorus(III) halides. This regioselective outcome is a direct consequence of steric hindrance imposed by the tert-butyl group, which shields the α-positions from electrophilic attack [1]. The study specifically compares N-tert-butylpyrrole with N-isopropylpyrrole, demonstrating how increasing N-substituent bulk correlates with enhanced β-directing effects.

Phosphorylation Organophosphorus synthesis Steric control

Tert-Butylpyrroles Exhibit Enhanced Acid Stability and Resist Ring-Opening Compared to Other Alkylpyrroles

A fundamental study of tert-butyl-substituted heteroaromatics established that a tert-butyl group confers unique stability to pyrrole systems against attack by Lewis acids and strong mineral acids. Unlike other alkyl derivatives of pyrrole, tert-butylpyrroles resist ring-opening and polymerization reactions when exposed to acidic media such as aluminum chloride or 96% sulfuric acid [1]. This stability is attributed to steric protection of the heteroaromatic ring system.

Acid stability Polymerization resistance Heterocyclic stability

Physical Property Differentiation: 1-tert-Butylpyrrole Shows ~44°C Higher Boiling Point and Lower Density Than N-Methylpyrrole

1-tert-Butylpyrrole exhibits markedly different physical properties compared to the commonly available N-methylpyrrole, with a boiling point approximately 44°C higher (156.4°C vs. 112-113°C) and lower density (0.84 g/cm³ vs. 0.914 g/mL) [1]. These differences reflect the increased molecular weight and reduced intermolecular hydrogen bonding capacity due to complete N-substitution with a bulky alkyl group.

Physical properties Purification Handling characteristics

1-tert-Butylpyrrole Serves as a Defined Steric Probe in Frustrated Lewis Pair and Alkyne Addition Reactions

In Frustrated Lewis Pair (FLP) chemistry with B(C₆F₅)₃ and phenylacetylene, N-tert-butylpyrrole undergoes phenyl group migration to afford exclusively the 3-substituted addition product tBuNC₄H₃(3-PhC=C(H)(Ph)B(C₆F₅)₂) [1]. This reaction outcome differs from that observed with less hindered enamines or pyrroles, where competitive reaction pathways may operate. The exclusive product formation demonstrates the predictable steric directing effect of the N-tert-butyl substituent in FLP-mediated transformations.

Frustrated Lewis pairs Reaction mechanism Steric probe

1-tert-Butylpyrrole (CAS 5398-58-3) Primary Application Scenarios Based on Quantitative Evidence


Regioselective Synthesis of β-Functionalized Pyrrole Derivatives

1-tert-Butylpyrrole is the substrate of choice when synthetic routes require exclusive β-substitution without α-isomer contamination. As demonstrated by carbenoid chemistry yielding 100% 3-acetate product (vs. N-isopropylpyrrole's 2-/3-mixture) [1], and phosphorylation giving exclusive position-3 functionalization [2], this compound provides predictable β-regioselectivity unattainable with less hindered N-alkylpyrroles. Applications include preparation of β-substituted pyrrole building blocks for pharmaceutical intermediates, agrochemical synthesis, and materials science precursors.

Mechanistic Studies of Steric Directing Effects in Electrophilic Aromatic Substitution

The bulky N-tert-butyl substituent makes 1-tert-butylpyrrole an ideal steric probe for investigating how N-substituent size governs positional selectivity. Computational studies comparing pyrrole, N-methylpyrrole, and N-tert-butylpyrrole demonstrate progressive shifts in α:β substitution ratios with increasing N-substituent bulk [3]. Researchers studying steric effects in heteroaromatic reactivity or validating computational models should procure 1-tert-butylpyrrole as the extreme-case steric probe within the N-alkylpyrrole series.

Acid-Tolerant Pyrrole Substrate for Reactions Requiring Lewis Acid Catalysis

Unlike N-methylpyrrole and other N-alkylpyrroles that undergo ring-opening or polymerization in acidic media, 1-tert-butylpyrrole exhibits enhanced stability toward Lewis acids and strong mineral acids (AlCl₃, 96% H₂SO₄) [4]. This property makes it the preferred pyrrole substrate for transformations requiring acidic conditions, including Friedel-Crafts alkylations, acid-catalyzed cyclizations, and reactions employing Lewis acid catalysts. Procurement of 1-tert-butylpyrrole reduces substrate degradation and simplifies product purification in acid-mediated synthetic protocols.

Frustrated Lewis Pair Chemistry and Organoboron Synthesis

1-tert-Butylpyrrole participates in FLP-mediated alkyne addition reactions with defined regiochemical outcomes, yielding exclusive 3-substituted boron-containing pyrrole derivatives via phenyl group migration [5]. This predictable reactivity makes the compound valuable for synthesizing pyrrole-based organoboron compounds and for probing steric effects in FLP reaction mechanisms. Researchers in main-group chemistry and catalysis should select this substrate when investigating how N-substituent bulk influences FLP reactivity and product distribution.

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